molecular formula C17H14ClFN2O2S2 B2539353 2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide CAS No. 946375-81-1

2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2539353
CAS No.: 946375-81-1
M. Wt: 396.88
InChI Key: ZATSRWCRWLHLPB-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, fluorophenyl, thiazolyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the sulfonation and chlorination of the benzene ring, and the coupling of the thiazole derivative with the sulfonamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzenesulfonamide: A simpler sulfonamide derivative with similar functional groups.

    3-fluorophenylthiazole: A compound featuring the thiazole and fluorophenyl groups.

    Sulfonamide drugs: A class of compounds with similar sulfonamide functionality.

Uniqueness

2-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2S2/c18-15-6-1-2-7-16(15)25(22,23)20-9-8-14-11-24-17(21-14)12-4-3-5-13(19)10-12/h1-7,10-11,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATSRWCRWLHLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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